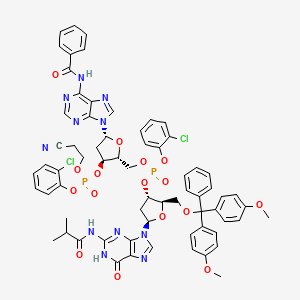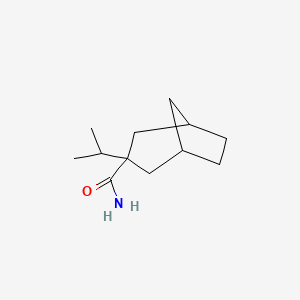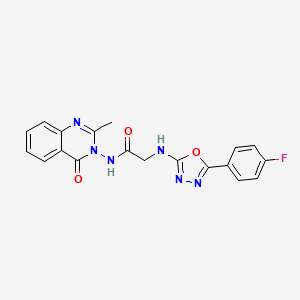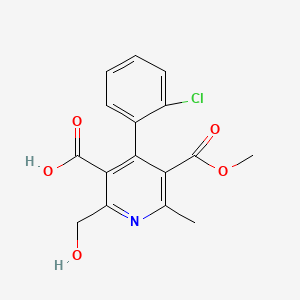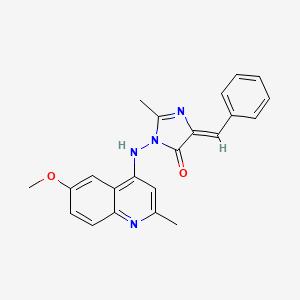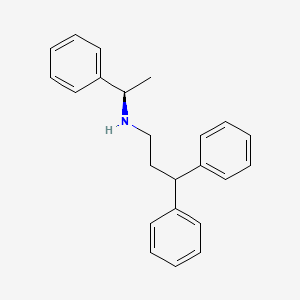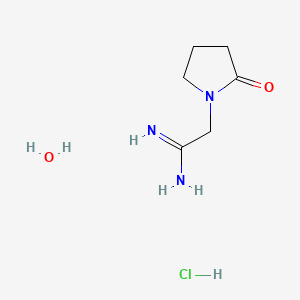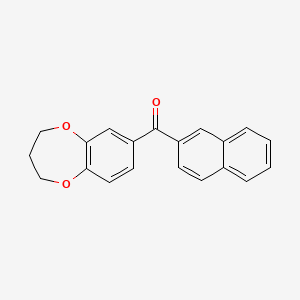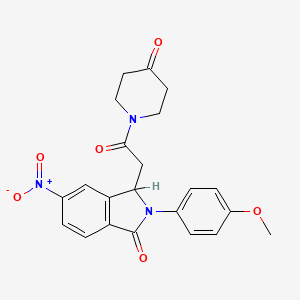
4,4'-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming multiple derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride typically involves the reaction of 1,6-hexamethylene diisocyanate with alpha-chloromethyl-1-piperazineethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, like triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and protein functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis(chloromethyl)-1,1’-biphenyl
- 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
- 2,2’-Bis(bromomethyl)-1,1’-biphenyl
Uniqueness
4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is unique due to its specific structure, which includes both piperazine and hexamethylene moieties. This structure allows for diverse chemical reactivity and the formation of various derivatives, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
102233-21-6 |
|---|---|
Formule moléculaire |
C20H44Cl6N4O2 |
Poids moléculaire |
585.3 g/mol |
Nom IUPAC |
1-chloro-3-[4-[6-[4-(3-chloro-2-hydroxypropyl)piperazin-1-yl]hexyl]piperazin-1-yl]propan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C20H40Cl2N4O2.4ClH/c21-15-19(27)17-25-11-7-23(8-12-25)5-3-1-2-4-6-24-9-13-26(14-10-24)18-20(28)16-22;;;;/h19-20,27-28H,1-18H2;4*1H |
Clé InChI |
XLGMFDBMHSATLD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCCCN2CCN(CC2)CC(CCl)O)CC(CCl)O.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


